Author: BenchChem Technical Support Team. Date: February 2026
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as the amino acid proline, and its synthetic tractability have cemented its role as a versatile building block for the development of novel therapeutics.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring is a key attribute, allowing for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and optimizing pharmacological profiles.[2][3] This ability to generate diverse, stereochemically rich architectures has led to the successful development of pyrrolidine-containing drugs across a wide spectrum of therapeutic areas, including antiviral, anticancer, antidiabetic, and central nervous system (CNS) disorders.[4][5] This guide provides an in-depth exploration of the applications of pyrrolidine scaffolds in drug discovery, complete with detailed synthetic protocols and biological evaluation methods.
The Versatility of the Pyrrolidine Ring: A Structural Perspective
The utility of the pyrrolidine scaffold in drug design can be attributed to several key features:
-
Stereochemical Complexity: The pyrrolidine ring can contain multiple stereogenic centers, allowing for the generation of a vast number of stereoisomers. This is crucial as the biological activity of a drug is often highly dependent on its three-dimensional arrangement, which dictates its binding affinity and selectivity for a specific biological target.[3]
-
Conformational Flexibility: The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations. This flexibility can be strategically constrained through substitution to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2]
-
Scaffold for Diverse Functionalization: The nitrogen atom of the pyrrolidine ring provides a convenient handle for substitution, and various positions on the carbon skeleton can be functionalized to fine-tune the molecule's physicochemical properties and biological activity.[2]
dot
graph "Pyrrolidine_Advantages" {
layout=neato;
node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Pyrrolidine [label="Pyrrolidine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];
Stereochemistry [label="Stereochemical\nComplexity", fillcolor="#FBBC05", pos="-2,1.5!"];
Flexibility [label="Conformational\nFlexibility", fillcolor="#34A853", pos="2,1.5!"];
Functionalization [label="Diverse\nFunctionalization", fillcolor="#EA4335", pos="0,-1.5!"];
Drug_Discovery [label="Drug Discovery\nApplications", fillcolor="#F1F3F4", pos="0,3!"];
Pyrrolidine -> Stereochemistry [label="Multiple Chiral Centers"];
Pyrrolidine -> Flexibility [label="Pseudorotation"];
Pyrrolidine -> Functionalization [label="N- and C-Substitution"];
Stereochemistry -> Drug_Discovery;
Flexibility -> Drug_Discovery;
Functionalization -> Drug_Discovery;
}
Caption: Key advantages of the pyrrolidine scaffold in drug discovery.
Therapeutic Applications and Representative Scaffolds
The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.
Anticonvulsant Activity
The pyrrolidine-2,5-dione (succinimide) moiety is a well-established pharmacophore in the design of anticonvulsant agents.[1][6] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][7]
Structure-Activity Relationship (SAR) Insights for Anticonvulsant Pyrrolidine-2,5-diones:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences anticonvulsant activity. Aromatic substituents, particularly those with electron-withdrawing groups, have been shown to be beneficial.[1][8]
-
N-1 Substitution: Modification of the imide nitrogen with various alkyl or aryl groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.[7][9]
Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound | Substituent at C-3 | N-1 Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 12 | 3-methyl | -CH₂-N(piperazin-1-yl)-3,4-dichlorophenyl | 16.13 | 133.99 | [9] |
| 23 | H | -CH₂-N(piperazin-1-yl)-3,4-dichlorophenyl | 37.79 | 128.82 | [9] |
| 24 | H | -CH₂-N(piperazin-1-yl)-3-trifluoromethylphenyl | 16.37 | >300 | [9] |
| 3q | 3,3-diphenyl | -CH₂-CO-N(4-phenylpiperazin-1-yl) | 31.64 | 75.41 | [2] |
| 4 | 3-(3-methylthiophen-2-yl) | -(CH₂)₃-morpholine | 62.14 | >300 | [3] |
| 6 | 3-(2-chlorophenyl) | -CH₂-CO-N(4-(4-fluorophenyl)piperazin-1-yl) | 68.30 | >100 | [1] |
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1] A notable example is the spiro[pyrrolidine-3,3'-oxindole] scaffold, which has been investigated for its ability to inhibit various cellular targets, including protein kinases.[10][11][12]
Table 2: Cytotoxic Activity of Representative Spiro[pyrrolidine-3,3'-oxindole] Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7 | MCF-7 | 4.8 | [10][13] |
| 7 | HCT116 | 3.9 | [10][13] |
| 7 | Huh7 | 8.2 | [10][13] |
| 5g | MCF-7 | 2.8 | [11] |
| 5l | MCF-7 | 3.4 | [11] |
| 5o | MCF-7 | 4.12 | [11] |
| 11b | MCF-7 | 3.9 µg/mL | [12] |
| 11b | HEPG2 | 5.7 µg/mL | [12] |
Antiviral Activity
Polyhydroxylated pyrrolidines, also known as iminosugars, are a class of carbohydrate mimetics that have demonstrated a broad spectrum of antiviral activities.[14] These compounds can inhibit viral glycosidases, which are crucial for the proper folding of viral glycoproteins and the formation of infectious viral particles.[15] Pyrrolidine derivatives have also been developed as potent inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3/4A protease and influenza neuraminidase.[1][16]
dot
graph "Antiviral_Mechanism" {
layout=neato;
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Virus [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"];
Host_Cell [label="Host Cell", fillcolor="#F1F3F4", pos="0,0!"];
Viral_Replication [label="Viral Replication", fillcolor="#FBBC05", pos="2.5,1.5!"];
Glycoprotein_Folding [label="Glycoprotein Folding\n(ER)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"];
Polyhydroxylated_Pyrrolidine [label="Polyhydroxylated Pyrrolidine\n(Iminosugar)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1!"];
Virus -> Host_Cell [label="Infection"];
Host_Cell -> Viral_Replication;
Host_Cell -> Glycoprotein_Folding;
Viral_Replication -> Virus [label="Assembly of\nNew Virions"];
Glycoprotein_Folding -> Virus [label="Formation of\nFunctional Envelope"];
Polyhydroxylated_Pyrrolidine -> Glycoprotein_Folding [label="Inhibition of\nViral Glycosidases", color="#EA4335", style=bold];
}
Caption: Mechanism of action of polyhydroxylated pyrrolidines as antiviral agents.
Table 3: Antiviral Activity of Representative Pyrrolidine Derivatives
| Compound | Virus/Target | IC₅₀ (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [1][16] |
| 9c | Influenza A (H3N2) Neuraminidase | 2.40 | [1][16] |
| 9f | Influenza A (H3N2) Neuraminidase | 1.82 | [1] |
| 10e | Influenza A (H3N2) Neuraminidase | 2.12 | [1] |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [8] |
| A-192558 (20e) | Influenza B Neuraminidase | 8 | [8] |
Anti-inflammatory Activity
Pyrrolidine derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[17][18] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn can reduce inflammation and pain.[19][20]
Table 4: NAAA Inhibitory Activity of Representative Pyrrolidine Amide Derivatives
| Compound | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Selectivity (FAAH/NAAA) | Reference |
| 1a | 12.9 ± 3.5 | - | - | [19] |
| 1b | 2.1 ± 0.4 | - | - | [19] |
| 3j | - | >200 (AC) | >200 | [19] |
| 3k | - | - | - | [19] |
| 4g | - | - | - | [19] |
| 31 | 1.5 ± 0.22 | 550 ± 70 | ~367 | [17][18] |
Application Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative pyrrolidine scaffolds and for the evaluation of their biological activity.
Protocol 1: Synthesis of 3-Phenyl-pyrrolidine-2,5-dione Derivatives (Anticonvulsant)
This protocol describes a general procedure for the synthesis of N-substituted 3-phenyl-pyrrolidine-2,5-dione derivatives.[2]
Materials:
Procedure:
-
A mixture of 3-phenylsuccinic acid (0.1 mol), the appropriate amine (0.1 mol), and anhydrous sodium acetate (0.05 mol) in acetic anhydride (50 mL) is refluxed for 3-5 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water with stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 3-phenyl-pyrrolidine-2,5-dione derivative.
Protocol 2: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives (Anticancer)
This protocol outlines a one-pot, three-component reaction for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.[10][13]
Materials:
-
Isatin or substituted isatin
-
Sarcosine or other secondary amino acid
-
An activated alkene (dipolarophile)
-
Methanol or ethanol
Procedure:
-
A mixture of isatin (1.0 equiv), sarcosine (1.2 equiv), and the dipolarophile (1.0 equiv) in methanol or ethanol (0.2 M) is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the spiro[pyrrolidine-3,3'-oxindole] derivative.
Protocol 3: Synthesis of Polyhydroxylated Pyrrolidines (Antiviral)
This protocol describes a general strategy for the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol, a potent glucosidase inhibitor.[14][15][21]
Materials:
-
N-protected (2S)-3,4-dehydroproline methyl ester
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone-water
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF)
-
Appropriate deprotection reagents
Procedure:
-
Dihydroxylation: To a solution of the N-protected (2S)-3,4-dehydroproline methyl ester in acetone-water, is added NMO followed by a catalytic amount of OsO₄. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction is quenched, and the diol product is purified by chromatography.
-
Reduction: The purified diol is dissolved in THF and treated with LiBH₄ at 0 °C to room temperature to reduce the ester to a hydroxymethyl group.
-
Deprotection: The protecting groups are removed using standard procedures to yield the final polyhydroxylated pyrrolidine.
dot
graph "Synthesis_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction [label="Chemical Transformation\n(e.g., Cycloaddition,\nReduction)", fillcolor="#FBBC05"];
Workup [label="Reaction Workup\n(e.g., Extraction,\nQuenching)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Purification [label="Purification\n(e.g., Chromatography,\nRecrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Characterization [label="Characterization\n(e.g., NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Final_Product [label="Pure Pyrrolidine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction;
Reaction -> Workup;
Workup -> Purification;
Purification -> Characterization;
Characterization -> Final_Product;
}
Caption: General experimental workflow for the synthesis of pyrrolidine derivatives.
Biological Evaluation Protocols
Protocol 4: Maximal Electroshock (MES) Test (Anticonvulsant)
This protocol describes the MES test, a standard preclinical model for evaluating potential anticonvulsant drugs.[2][9]
Materials:
-
Male albino mice (20-25 g)
-
Test compound and vehicle
-
Corneal electrodes
-
An electroshock apparatus
Procedure:
-
Animals are divided into groups and administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection. The percentage of protected animals in each group is calculated, and the median effective dose (ED₅₀) is determined.
Protocol 5: MTT Assay for Cytotoxicity (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, during which viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Protocol 6: Neuraminidase Inhibition Assay (Antiviral)
This fluorescence-based assay is used to determine the inhibitory activity of compounds against influenza neuraminidase.[1][16]
Materials:
-
Influenza virus neuraminidase
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
Test compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
The neuraminidase enzyme and various concentrations of the test compound are pre-incubated in a 96-well plate.
-
The fluorogenic substrate MUNANA is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C. Neuraminidase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone.
-
The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor, and the IC₅₀ value is determined.
Protocol 7: N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Anti-inflammatory)
This fluorescence-based assay measures the inhibition of NAAA activity.[17][19]
Materials:
-
Recombinant human NAAA
-
Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)
-
Assay buffer (pH 4.5)
-
Test compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, the NAAA enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by the addition of the fluorogenic substrate PAMCA.
-
The plate is incubated at 37°C. NAAA hydrolyzes the substrate, releasing the fluorescent product 7-amino-4-methylcoumarin.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., Ex: 355 nm, Em: 460 nm).
-
The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated.
dot
graph "Biological_Assay_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", color="#5F6368"];
Preparation [label="Prepare Reagents\n(Enzyme, Substrate,\nTest Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubation [label="Incubation\n(Pre-incubation and\nReaction)", fillcolor="#FBBC05"];
Detection [label="Signal Detection\n(e.g., Absorbance,\nFluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Data Analysis\n(Calculate % Inhibition,\nIC50/ED50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Result [label="Biological Activity\nData", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Preparation -> Incubation;
Incubation -> Detection;
Detection -> Analysis;
Analysis -> Result;
}
Caption: General workflow for in vitro biological assays.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its unique structural and stereochemical properties provide medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with a wide range of biological activities. The application notes and protocols provided in this guide offer a practical framework for researchers and scientists to explore the potential of pyrrolidine derivatives in their own drug development programs. As our understanding of disease biology deepens, the strategic application of the pyrrolidine scaffold will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases.
References
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]
-
Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. PubMed. [Link]
-
Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. [Link]
-
A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidine. ScienceDirect. [Link]
-
Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]
-
Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. PubMed. [Link]
-
Concise Synthesis of 1,4-Dideoxy-1,4-imino-l-arabinitol (LAB) from d-Xylose by Intramolecular Stereospecific Substitution of a Hydroxy Group. ResearchGate. [Link]
-
Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. PubMed. [Link]
-
Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. PMC. [Link]
-
Synthesis of (2R, 3S, 4R)-2-Hydroxymethyl-3,4-Dihydroxypyrrolidine Hydrochloride from D-Glucose. Taylor & Francis. [Link]
-
Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. PMC. [Link]
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry. [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]
-
Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
-
Efficient synthesis for each of the eight stereoisomers of the iminosugars lentiginosine and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). PubMed. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
-
Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. PubMed. [Link]
-
Enzyme-Catalyzed Synthesis of 1-Deoxymannojirimycin, 1-Deoxynojirimycin, and 1,4-Dideoxy-1,4-imino-D-arabinitol. [Link]
-
Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. Spandidos Publications. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]
-
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
-
1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors. ACS Omega. [Link]
-
Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages. PMC. [Link]
-
Chirospecific synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol via one-pot cyclisation. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]
-
SYNTHESIS AND ANTICONVULSANT PROPERTIES OF NEW 1-(2-PYRIDINYL)- 3-SUBSTITUTED PYRROLIDINE-2,5-DIONE DERIVATIVES. [Link]
-
Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Bentham Science Publisher. [Link]
-
USP1 inhibits influenza A and B virus replication in MDCK cells by mediating RIG-I deubiquitination. PMC. [Link]
-
An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. CDC Stacks. [Link]
-
Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages. KoreaMed Synapse. [Link]
-
Propagation and purification of influenza virus. Cytiva. [Link]
-
In vivo inhibition of influenza A virus replication by RNA interference targeting the PB2 subunit via intratracheal delivery. PLOS One. [Link]
-
Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
IC 50 values (mM) of the target compounds based on the neuraminidase inhibition assay …. ResearchGate. [Link]
-
IC 50 value of the neuraminidase inhibitor in NA-star assay. ResearchGate. [Link]
-
The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. MDPI. [Link]
Sources
- 1. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 18. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Efficient synthesis for each of the eight stereoisomers of the iminosugars lentiginosine and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]